molecular formula C12H11N3O4S2 B3965073 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide

3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide

Cat. No.: B3965073
M. Wt: 325.4 g/mol
InChI Key: HEPSVFJQQOUWQL-UHFFFAOYSA-N
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Description

3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide is a chemical compound with the molecular formula C11H10N2O4S It is known for its unique structure, which includes a nitro group, a benzamide moiety, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide typically involves the following steps:

    Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Thiolane Ring: The next step involves the formation of the thiolane ring. This can be done by reacting the nitrated benzamide with a suitable thiolane precursor under basic conditions.

    Carbamothioylation: The final step involves the introduction of the carbamothioyl group. This is typically achieved by reacting the intermediate compound with a suitable isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide can undergo oxidation reactions, particularly at the thiolane ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents under mild conditions.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or thiolane derivatives.

Scientific Research Applications

3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiolane ring and carbamothioyl group can also interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzamide: Lacks the thiolane ring and carbamothioyl group, making it less reactive.

    N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-nitro-N-(2-oxothiolan-3-yl)benzamide: Similar structure but lacks the carbamothioyl group.

Uniqueness

3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide is unique due to the presence of all three functional groups: the nitro group, the thiolane ring, and the carbamothioyl group

Properties

IUPAC Name

3-nitro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c16-10(7-2-1-3-8(6-7)15(18)19)14-12(20)13-9-4-5-21-11(9)17/h1-3,6,9H,4-5H2,(H2,13,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPSVFJQQOUWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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